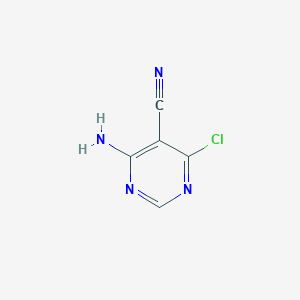![molecular formula C7H5BrN2O2S B1280005 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid CAS No. 61984-81-4](/img/structure/B1280005.png)
2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various thiazole derivatives, including those related to 2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid, has been explored in several studies. One approach involves the reaction of 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 to yield 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives with significant antimicrobial activities . Another study describes the synthesis of thiazolo[5,4-b]indoles through the Gunch reaction from bromindoxyl and primary thioamides, where the yield was found to be dependent on the substituent connected to the thioamide group . Additionally, ethyl imidazo[2,1-b]thiazole-6-acetates were prepared from substituted 2-aminothiazoles and 2-aminobenzothiazoles by reaction with ethyl 4-bromoacetoacetate, leading to the corresponding acetic acids .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), and fast atom bombardment mass spectrometry (FAB+-MS) spectral data were used to confirm the chemical structures of the synthesized thiazole derivatives . The NMR spectra were also instrumental in suggesting the structures and the direction of cyclization for the isomers of substituted thiazolo[3, 2-a]benzimidazol-3(2H)-one .
Chemical Reactions Analysis
The chemical reactivity of the synthesized thiazole derivatives was demonstrated through their antimicrobial activities. The compounds exhibited significant levels of activity against various bacterial strains such as Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Candida globrata . The cyclization reactions of [(4- or 5-Substituted-2-benzimidazolyl)thio]acetic acids to thiazolo[3, 2-a]benzimidazol-3(2H)-one also highlight the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the substituents present on the thiazole ring. The formation of stable hydrobromides in the case of thiazoloindoles with certain substituents indicates the influence of these groups on the compounds' solubility and stability . The anti-inflammatory activity of the imidazo[2,1-b]thiazole-6-acetic acids was tested, suggesting potential pharmacological applications .
Scientific Research Applications
Anti-inflammatory Activity : Early research by Abignente, Arena, and de Caprariis (1976) focused on the synthesis of ethyl imidazo[2,1-b]thiazole-6-acetates and the corresponding acetic acids, testing their anti-inflammatory activity (Abignente, Arena, & de Caprariis, 1976).
Antituberculosis Activity : A study by Ulusoy (2002) synthesized new derivatives of imidazo[2,1-b]thiazole and evaluated their antituberculosis activity, showing varying degrees of inhibition against Mycobacterium tuberculosis (Ulusoy, 2002).
Antimicrobial Activity : Research by Güzeldemirci and Küçükbasmacı (2010) involved synthesizing new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, which exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).
Chemistry and Biological Properties : A study by Bell and Wei (1976) focused on the synthesis of tricyclic and bicyclic fused thiazole-2-acetic acid derivatives, highlighting their antitubercular, antidepressant, and antimetastatic activities (Bell & Wei, 1976).
Synthesis and Anticancer Activity : Potikha and Brovarets (2020) proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system, showing potential in suppressing the growth of various cancer cells, including kidney, prostate, and colon cancer cells (Potikha & Brovarets, 2020).
Antifungal Activity : Studies by Çapan, Ulusoy, Ergenç, and Kiraz (1999) synthesized new derivatives of 6-phenylimidazo[2,1-b]thiazole, evaluating their antifungal activity against dermatophyte strains, finding several compounds as effective as standard treatments (Çapan et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-5-3-10-2-4(1-6(11)12)9-7(10)13-5/h2-3H,1H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDVSEGUGJLVTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487362 |
Source


|
| Record name | (2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid | |
CAS RN |
61984-81-4 |
Source


|
| Record name | 2-Bromoimidazo[2,1-b]thiazole-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61984-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)





![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
